

# In Vivo Activity of JNJ-46356479 in Rodent Models: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-46356479	
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#### Introduction

**JNJ-46356479** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a PAM, it enhances the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. Dysregulation of the glutamate system has been implicated in the pathophysiology of various central nervous system (CNS) disorders. This document provides a comprehensive overview of the in vivo activity of **JNJ-46356479** in various rodent models, summarizing key findings, experimental protocols, and the underlying mechanism of action.

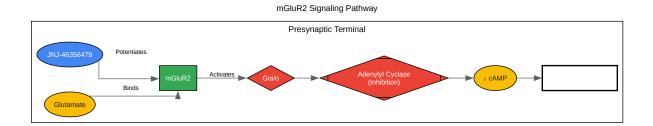
### **Mechanism of Action**

**JNJ-46356479** functions as a positive allosteric modulator of the mGluR2 receptor.[1] Presynaptically located mGluR2s act as autoreceptors, and their activation leads to an inhibition of glutamate release. By potentiating the effect of endogenous glutamate on these receptors, **JNJ-46356479** effectively reduces excessive glutamate release in the synapse. This mechanism is particularly relevant in conditions thought to be driven by hyperglutamatergic states.

# **Signaling Pathway**



The activation of mGluR2 by glutamate, enhanced by **JNJ-46356479**, initiates a downstream signaling cascade through its coupling with  $G\alpha i/o$  proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.



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Mechanism of JNJ-46356479 action at the presynaptic terminal.

# In Vivo Efficacy in a Rodent Model of Schizophrenia

**JNJ-46356479** has been evaluated in the ketamine-induced mouse model of schizophrenia, which recapitulates certain behavioral and neuropathological features of the disorder.

## **Quantitative Data Summary**



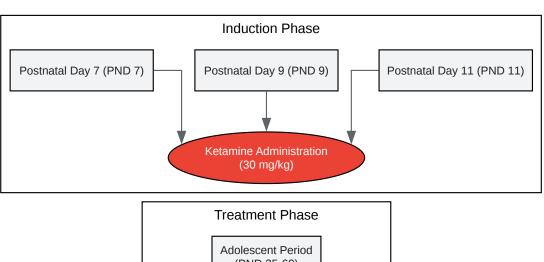
Model	Species	Dose of JNJ- 46356479	Key Findings
Postnatal Ketamine Model of Schizophrenia	Mouse	10 mg/kg (daily, PND 35-60)	Reverses cognitive and social impairments. Mitigates alterations in neuronal markers (parvalbumin- positive cells and c- Fos expression).[2]
Postnatal Ketamine Model of Schizophrenia	Mouse	Not specified	Attenuates apoptosis in the brain by partially restoring levels of the anti-apoptotic protein Bcl-2.[1]

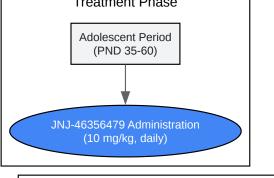
# **Experimental Protocol: Postnatal Ketamine Model**

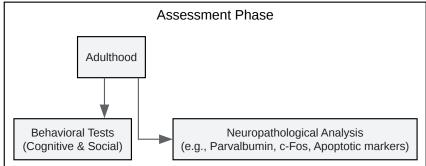
This protocol describes the induction of schizophrenia-like phenotypes in mice using ketamine and subsequent treatment with **JNJ-46356479**.



#### Postnatal Ketamine Model Workflow







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Experimental workflow for the postnatal ketamine model.

# In Vivo Efficacy in a Rodent Model of Seizures

**JNJ-46356479** has demonstrated anticonvulsant activity in the 6-Hz model of psychomotor seizures in mice, a model used to identify drugs effective against therapy-resistant partial



seizures.

**Ouantitative Data Summary** 

Model	Species	Stimulus Intensity	Median Effective Dose (ED50) of JNJ- 46356479
6-Hz Seizure Model	Mouse	32 mA	2.8 mg/kg
6-Hz Seizure Model	Mouse	44 mA	10.2 mg/kg

Data from a study evaluating the synergistic effects of **JNJ-46356479** with levetiracetam.

## **Experimental Protocol: 6-Hz Seizure Model**

This protocol outlines the procedure for inducing psychomotor seizures in mice and assessing the anticonvulsant effects of **JNJ-46356479**.



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Workflow for the 6-Hz psychomotor seizure model in mice.

## **Pharmacokinetics in Rodents**

While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and absolute bioavailability for **JNJ-46356479** in rodents are not publicly available in the reviewed literature, it has been described as having a favorable pharmacokinetic profile. Compared to earlier mGluR2 PAMs, **JNJ-46356479** exhibits lower clearance, higher oral exposure, and higher bioavailability in both rodent and non-rodent species.[1] This improved profile suggests good drug-like properties for in vivo applications.



#### Conclusion

**JNJ-46356479** demonstrates significant in vivo activity in rodent models of schizophrenia and seizures. Its mechanism as a positive allosteric modulator of mGluR2 allows for the attenuation of hyperglutamatergic states, leading to improvements in behavioral and neuropathological outcomes. The compound's favorable pharmacokinetic properties further support its utility as a research tool and potential therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical studies investigating the role of mGluR2 modulation in CNS disorders.

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#### References

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- 2. researchgate.net [researchgate.net]
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